Remodelin

概要

説明

レモデリン: は、経口活性で選択的なアセチルトランスフェラーゼ NAT10 (N-アセチルトランスフェラーゼ 10) の阻害剤です。 ハッチンソン・ギルフォード・プロゲリア症候群 (HGPS) などの早老化疾患における潜在的な治療用途により注目されています .

作用機序

レモデリンの機序は、NAT10 阻害を伴います。 NAT10 を調節することにより、ミクロチューブルの再編成に影響を与え、LMNA 枯渇細胞における核形状を救済します . この機序は、栄養失調と早老化に対処するための有望な可能性を秘めています。

生化学分析

Biochemical Properties

Remodelin plays a significant role in biochemical reactions by inhibiting the activity of N-acetyltransferase 10. This enzyme is responsible for the acetylation of RNA, a modification that can affect RNA stability and function. This compound interacts with N-acetyltransferase 10 by binding to its active site, thereby preventing it from catalyzing the acetylation of RNA. Additionally, this compound has been shown to interact with other proteins and biomolecules, including hypoxia-inducible factors, which are involved in cellular responses to low oxygen levels .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In human cell lines, this compound treatment has been shown to inhibit the acetylation of RNA, leading to changes in RNA stability and function. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to suppress the expression of hypoxia-inducible factors, which are key regulators of cellular responses to hypoxia . This suppression can lead to reduced cell migration, invasion, and tube formation in endothelial cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the active site of N-acetyltransferase 10. By binding to this site, this compound inhibits the enzyme’s ability to acetylate RNA, thereby affecting RNA stability and function. Additionally, this compound has been shown to inhibit the expression of hypoxia-inducible factors by preventing their nuclear translocation and subsequent activation of target genes . This inhibition can lead to changes in gene expression and cellular responses to hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing it to exert its effects over extended periods. Long-term treatment with this compound has been shown to result in sustained inhibition of N-acetyltransferase 10 activity and reduced acetylation of RNA. Additionally, long-term treatment with this compound can lead to persistent suppression of hypoxia-inducible factors and their associated cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit N-acetyltransferase 10 activity and reduce RNA acetylation without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which additional increases in dosage do not result in further benefits and may cause harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to RNA acetylation and hypoxia response. By inhibiting N-acetyltransferase 10, this compound affects the acetylation of RNA, which can influence RNA stability and function. Additionally, this compound’s inhibition of hypoxia-inducible factors can impact metabolic pathways related to cellular responses to low oxygen levels, including pathways involved in angiogenesis and cell survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within specific cellular compartments. For example, this compound has been shown to accumulate in the nucleus, where it can interact with N-acetyltransferase 10 and hypoxia-inducible factors to exert its effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with N-acetyltransferase 10 and hypoxia-inducible factors. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The nuclear localization of this compound is crucial for its ability to inhibit N-acetyltransferase 10 activity and suppress hypoxia-inducible factors .

準備方法

合成経路と反応条件: レモデリンの合成経路は、NAT10 活性を阻害することを含みます。 合成手順と反応条件に関する具体的な詳細は、文献では広く入手できません。 研究者は、化学合成よりも、主にその生物学的効果に焦点を当てています。

工業生産方法: 残念ながら、レモデリンの大規模な工業生産方法に関する情報は限られています。 研究化合物として、主に実験室で用いられています。

化学反応の分析

反応の種類: レモデリンの化学的挙動は、NAT10 の阻害に密接に関連しています。 詳細な反応機構は不足していますが、アセチル化とアセチルトランスフェラーゼ阻害に関連する相互作用を起こすと考えられます。

一般的な試薬と条件: 細胞プロセスへの影響は、DNA 複製や核形状の維持に関与する細胞機構との相互作用を示唆しています .

主要な生成物: レモデリン関連反応中に生成される主要な生成物は、明示的に報告されていません。 これらの側面を解明するためには、さらなる研究が必要です。

科学的研究の応用

レモデリンの応用は、さまざまな科学分野にわたっています。

化学: NAT10 阻害剤としての役割は、アセチル化プロセスを研究するための道を開きます。

生物学: 研究者は、特に HGPS モデルにおける細胞の健康への影響を探求しています。

医学: 早老化症候群の潜在的な治療用途。

工業: まだ広く産業的に利用されていませんが、その独自の特性は将来の用途に刺激を与える可能性があります。

類似化合物との比較

ユニークさ: レモデリンのユニークさは、NAT10 を特異的に標的とすることにあります。 このような選択性を示す化合物はわずかです。

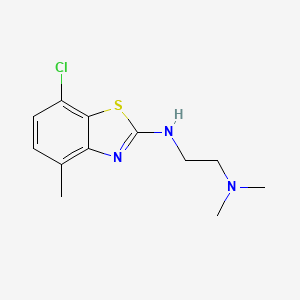

類似化合物: レモデリンは際立っていますが、他のアセチルトランスフェラーゼ阻害剤には、C646、クルクミン、およびアナカルジン酸などがあります . それらの正確なメカニズムと用途は異なります。

特性

IUPAC Name |

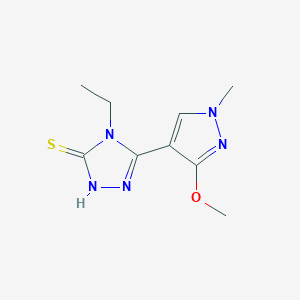

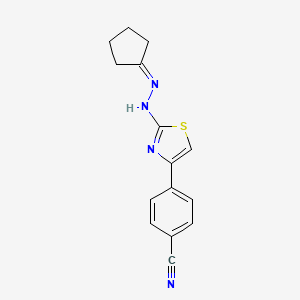

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13/h5-8,10H,1-4H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEJIFARBQJLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949912-58-7 | |

| Record name | 949912-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-acetyltransferase 10 (NAT10), and what is its role in cells?

A1: N-acetyltransferase 10 (NAT10) is an enzyme primarily localized in the nucleolus that plays a role in various cellular processes, including RNA modification, specifically the addition of N4-acetylcytidine (ac4C) to RNA transcripts, and potentially in DNA replication and repair [, , , ].

Q2: How does Remodelin interact with NAT10?

A2: While initially reported as a NAT10 inhibitor, further research suggests that this compound might not directly interact with the active site of NAT10 and inhibit its catalytic activity []. this compound's mechanism of action, particularly its interaction with NAT10, requires further investigation.

Q3: What are the downstream effects of this compound treatment in cells?

A3: Studies have observed various effects of this compound in different cellular contexts:

- Nuclear architecture: this compound treatment can improve nuclear shape defects in cells with compromised nuclear lamina, such as those deficient in Lamin A/C or derived from Hutchinson-Gilford Progeria Syndrome (HGPS) patients [].

- Cellular senescence: this compound treatment appears to delay premature cellular senescence, potentially by restoring a defective nuclear import pathway mediated by Transportin-1 [].

- Mitochondrial metabolism: Research suggests that this compound treatment may alter mitochondrial lipid metabolism in cancer cells, impacting the levels of metabolites associated with fatty acid elongation and beta-oxidation [].

- Epithelial-mesenchymal transition (EMT): this compound has been reported to reverse the epithelial-to-mesenchymal transition (EMT) in some cancer cells, potentially contributing to its anti-cancer effects [, , ].

Q4: Does this compound affect other cellular pathways besides NAT10?

A4: Yes, research suggests that this compound might interact with multiple protein targets and impact various cellular processes. For instance, it has been shown to:

- Restore a Transportin-1 mediated nuclear import pathway in HGPS cells [].

- Affect microtubule organization, potentially contributing to its effects on nuclear shape [].

- Influence the expression of hypoxia-inducible factors (HIFs) [, ].

- Modulate the expression of genes involved in mitochondrial fatty acid metabolism [].

Q5: What is the molecular formula and weight of this compound?

A5: This information is currently unavailable in the provided research abstracts. A comprehensive characterization of this compound's structure is necessary.

Q6: Is there any spectroscopic data available for this compound?

A6: The research abstracts do not provide spectroscopic data for this compound.

Q7: What is known about this compound's material compatibility and stability?

A7: Information regarding this compound's stability under various conditions (temperature, pH, light exposure), its compatibility with different solvents and excipients, and its potential for degradation is currently lacking in the provided abstracts.

Q8: What is known about the structure-activity relationship (SAR) of this compound?

A8: The research abstracts do not provide specific details about the SAR of this compound. Understanding the structural elements critical for its biological activity could guide the development of more potent and selective analogs.

Q9: Is there any information available regarding the toxicology and safety profile of this compound?

A10: While some studies mention that this compound exhibits low toxicity in specific cell lines at tested concentrations [, , ], comprehensive toxicological studies are crucial to assess its safety profile in vitro and in vivo.

Q10: What are the key findings from in vitro studies on this compound?

A10: In vitro studies have demonstrated the following effects of this compound:

- Reduced viability of various cancer cell lines, including breast cancer, hepatocellular carcinoma, and multiple myeloma cells [, , , , , ].

- Attenuation of doxorubicin resistance in breast cancer cells [].

- Reversal of hypoxia-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells [].

- Improved nuclear shape in HGPS cells and aged normal cells [].

Q11: What are the key findings from in vivo studies on this compound?

A11: In vivo studies have shown that this compound:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)

![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)

![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1387538.png)